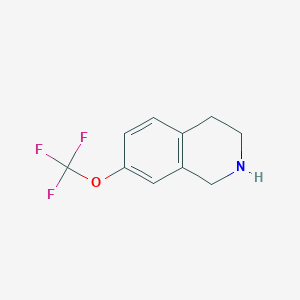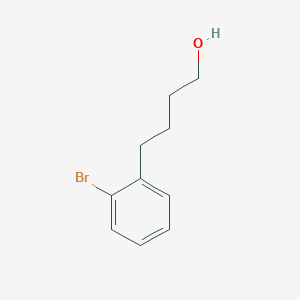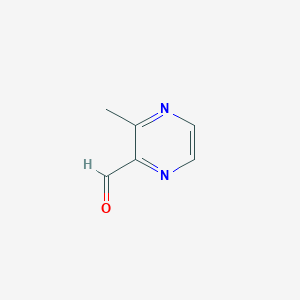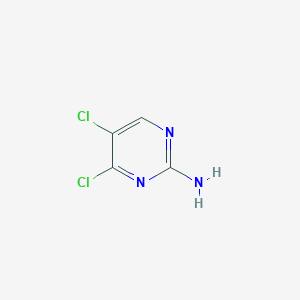
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
概述
描述
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a fluorinated derivative of tetrahydrocarbazole, which is a heterocyclic compound containing a fused benzene and pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the following steps:
Cyclization: The formation of the tetrahydrocarbazole ring system can be accomplished through cyclization reactions involving appropriate precursors, such as aniline derivatives and cyclohexanone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of ketones, quinones, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学研究应用
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting various diseases, such as cancer, neurological disorders, and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
作用机制
The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target proteins. The carboxylic acid group can participate in ionic interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and binding properties.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Contains a methyl group instead of fluorine, which can influence its lipophilicity and metabolic stability.
Uniqueness
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQZNACUZJAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615804 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907211-31-8 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
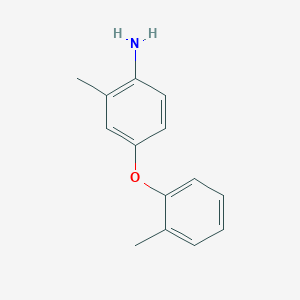
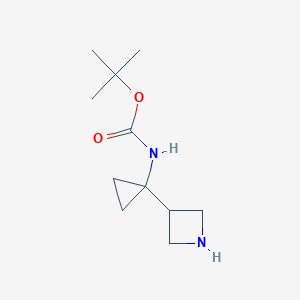
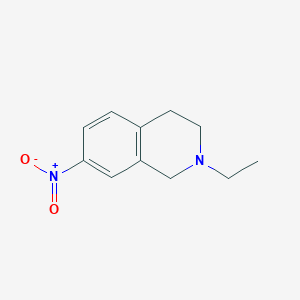
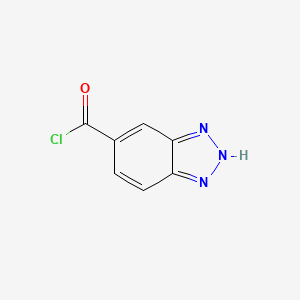
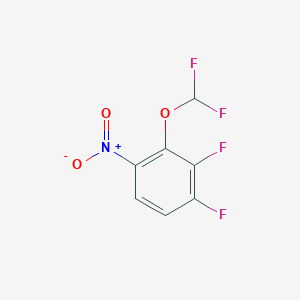

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
